3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Nisoldipine-d6 is a deuterated form of Nisoldipine, a pharmaceutical drug used primarily for the treatment of chronic angina pectoris and hypertension. Nisoldipine belongs to the dihydropyridine class of calcium channel blockers and is known for its high specificity for L-type calcium channels . The deuterated form, Nisoldipine-d6, is often used in scientific research to study the pharmacokinetics and metabolic profiles of the drug due to the presence of stable heavy isotopes of hydrogen .
Scientific Research Applications
Nisoldipine-d6 is widely used in scientific research for various applications:
Pharmacokinetics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Nisoldipine in the body.
Drug Development: It helps in understanding the metabolic pathways and potential drug-drug interactions.
Analytical Chemistry: Nisoldipine-d6 serves as an internal standard in mass spectrometry for the quantification of Nisoldipine in biological samples
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nisoldipine-d6 involves the incorporation of deuterium atoms into the Nisoldipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where Nisoldipine is treated with deuterated solvents under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Nisoldipine-d6 typically involves large-scale synthesis using deuterated reagents and solvents. The process includes multiple steps such as deuteration, purification, and crystallization to ensure the high purity and stability of the final product. Advanced techniques like spray drying and solvent evaporation are often employed to produce solid dispersions of Nisoldipine-d6, enhancing its solubility and bioavailability .
Chemical Reactions Analysis
Types of Reactions
Nisoldipine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nisoldipine-d6 can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Nisoldipine-d6, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution .
Mechanism of Action
Nisoldipine-d6, like Nisoldipine, acts as a calcium channel blocker by selectively inhibiting L-type calcium channels. This inhibition prevents the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the pathways involved are related to calcium-dependent smooth muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.
Amlodipine: A long-acting calcium channel blocker with similar therapeutic uses.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness of Nisoldipine-d6
Nisoldipine-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic pathways and reduced rates of metabolic degradation compared to non-deuterated analogs .
Properties
IUPAC Name |
3-O-methyl 5-O-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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